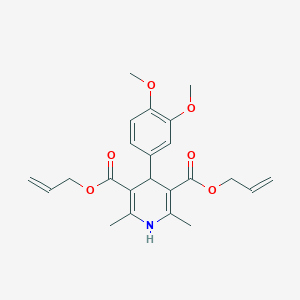
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and acridinone groups in the molecule suggests potential for significant chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Phenyl Group: The starting material, phenylacetic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Acridinone: The acridinone moiety can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone, under acidic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the acridinone derivative using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The acridinone moiety can be reduced to acridine under strong reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Amino derivatives: from the reduction of the nitro group.
Acridine derivatives: from the reduction of the acridinone moiety.
Halogenated compounds: from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is used as a precursor in the synthesis of various acridine-based compounds, which are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology
In biological research, this compound and its derivatives are investigated for their antimicrobial and anticancer activities. The nitro group is known to enhance the biological activity of the molecule.
Medicine
Acridine derivatives, including this compound, are explored for their potential as therapeutic agents in treating diseases like cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The biological activity of N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that cause DNA damage. The acridinone moiety interacts with DNA through π-π stacking interactions, further stabilizing the intercalation complex.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Mitoxantrone: An anthracenedione antineoplastic agent with structural similarities to acridine derivatives.
Proflavine: An acridine derivative used as an antiseptic and for its antimicrobial properties.
Uniqueness
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is unique due to the presence of both nitro and acridinone groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H15N3O4 |
|---|---|
Peso molecular |
373.4g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C21H15N3O4/c25-20(22-16-9-3-6-12-19(16)24(27)28)13-23-17-10-4-1-7-14(17)21(26)15-8-2-5-11-18(15)23/h1-12H,13H2,(H,22,25) |
Clave InChI |
HVPURVRLFMXCKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(sec-butyl)-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B418044.png)
![Bis(2-methoxyethyl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B418045.png)
![ethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B418047.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B418049.png)
![N-(sec-butyl)-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B418051.png)
![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-phenylethyl)acetamide](/img/structure/B418053.png)
![4-{[5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418056.png)

![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B418059.png)
![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B418061.png)
